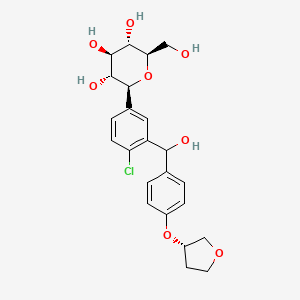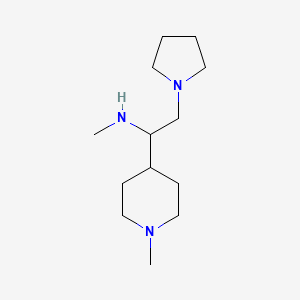
1-甲基-4-(1-甲基哌啶-4-基)-2-吡咯烷-1-基乙基胺
描述
Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine is a useful research compound. Its molecular formula is C13H27N3 and its molecular weight is 225.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
哌啶衍生物的合成
哌啶及其衍生物是药物化学中的基础结构单元。化合物“1-甲基-4-(1-甲基哌啶-4-基)-2-吡咯烷-1-基乙基胺”可用于合成各种哌啶衍生物。这些衍生物由于其结构意义和多功能性,对药物设计至关重要。 合成通常涉及分子内和分子间反应,导致取代哌啶、螺哌啶、稠合哌啶和哌啶酮 .
药理学应用
哌啶衍生物在药理学领域丰富,存在于二十多个类别的药物中。所讨论的化合物可以探索其在创造新的药理学剂方面的潜力。 其结构可能适合于开发具有中枢神经系统活性、镇痛特性或抗病毒能力的药物 .
生物活性增强
哌啶衍生物以其多样的生物活性而闻名。目标化合物可以进行修饰以增强其生物活性,使其成为抗肿瘤、抗癌或抗菌应用的候选药物。 这种增强将通过对其哌啶部分的结构修饰和优化来实现 .
工业合成应用
在复杂分子的工业合成中,该化合物可以作为关键中间体。 其哌啶和吡咯烷基团使其成为合成更复杂结构的多功能前体,这些结构可用于各种工业应用,包括特种化学品的生产 .
化学生物学研究
在化学生物学中,该化合物可以作为研究生物系统的工具。 它与生物分子的相互作用能力有助于了解哌啶衍生物在生物过程中的作用,可能导致发现新的生物途径或靶点 .
药物发现与设计
该化合物的结构使其成为药物发现和设计中宝贵的支架。它可以用来创建化合物库,用于针对各种疾病靶点的超高通量筛选。 其可修饰的结构允许快速生成具有不同药理学特征的类似物 .
分析化学应用
在分析化学中,可以开发该化合物的衍生物作为试剂或探针。 这些可以用于各种光谱技术,例如核磁共振或质谱,根据其与哌啶基试剂的相互作用来分析或检测其他物质 .
材料科学
最后,该化合物可以在材料科学中找到应用。其衍生物可用于修改材料的性能,例如聚合物,以提高其性能或创造具有新功能的材料。 这在智能材料或纳米技术应用的开发中可能特别有用 .
作用机制
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine . These factors can include temperature, pH, and the presence of other compounds.
生化分析
Biochemical Properties
Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to influence neurotransmitter systems . The nature of these interactions often involves binding to specific receptor sites, leading to modulation of enzyme activity and protein function.
Cellular Effects
Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release and uptake, thereby affecting synaptic transmission . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, leading to downstream signaling events that alter cellular function . It may also inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.
Subcellular Localization
Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action within the cell.
属性
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-14-13(11-16-7-3-4-8-16)12-5-9-15(2)10-6-12/h12-14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNNICFJNNQFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661372 | |
| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-99-8 | |
| Record name | N,1-Dimethyl-α-(1-pyrrolidinylmethyl)-4-piperidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methylpiperidin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


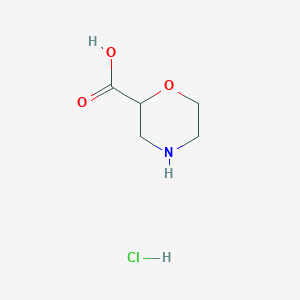
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)


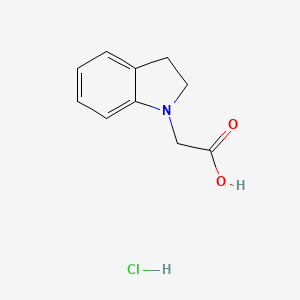




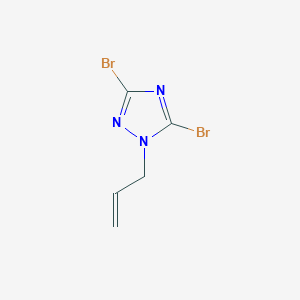

![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
